(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Overview
Description
Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside is a synthetic carbohydrate derivative commonly used in organic synthesis and carbohydrate chemistry. This compound is characterized by its benzylidene-protected mannopyranoside structure, which makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the selective benzylidation of the hydroxyl groups at positions 2 and 3, followed by the formation of the benzylidene acetal at positions 4 and 6. The reaction conditions often include the use of benzaldehyde and an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzylidene groups can be selectively removed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acidic conditions: For benzylidene removal, acids like hydrochloric acid or trifluoroacetic acid are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected mannopyranosides .
Scientific Research Applications
Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies involving carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside involves its role as a protected sugar derivative. The benzylidene groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions and ensures the desired functionalization of the mannopyranoside core .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-mannopyranoside: A simpler derivative without benzylidene protection.
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A similar compound with a glucose core instead of mannose.
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Another benzylidene-protected sugar derivative
Uniqueness
Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside is unique due to its specific protection pattern, which allows selective reactions at the mannopyranoside core. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides, providing versatility and specificity in organic synthesis .
Properties
IUPAC Name |
(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3/t15-,16-,17+,18+,19?,20?,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLOFWHLPMVSBF-GGUYPNGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4148-71-4 | |
Record name | NSC266498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004148714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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